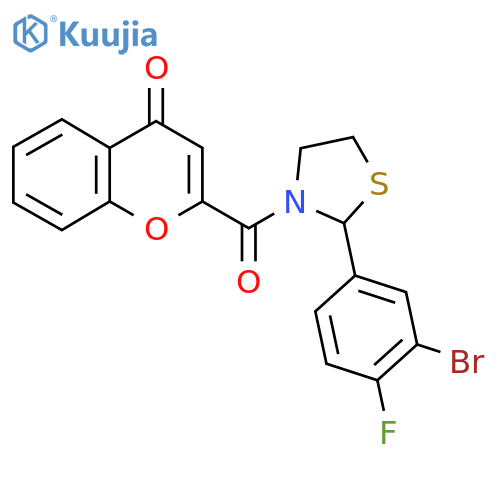Cas no 2319877-16-0 (2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one)

2319877-16-0 structure
商品名:2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one
CAS番号:2319877-16-0
MF:C19H13BrFNO3S
メガワット:434.278826475143
CID:5339412
2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one 化学的及び物理的性質
名前と識別子
-
- 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one
- 2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one
- 2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]chromen-4-one
-
- インチ: 1S/C19H13BrFNO3S/c20-13-9-11(5-6-14(13)21)19-22(7-8-26-19)18(24)17-10-15(23)12-3-1-2-4-16(12)25-17/h1-6,9-10,19H,7-8H2
- InChIKey: IYJCRZJOOPNTQA-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)C1N(C(C2=CC(C3C=CC=CC=3O2)=O)=O)CCS1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 2
- 複雑さ: 616
- トポロジー分子極性表面積: 71.9
- 疎水性パラメータ計算基準値(XlogP): 4.1
2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6460-9773-3mg |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 3mg |
$63.0 | 2023-04-23 | |
| Life Chemicals | F6460-9773-20μmol |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 20μl |
$79.0 | 2023-04-23 | |
| Life Chemicals | F6460-9773-10μmol |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 10μl |
$69.0 | 2023-04-23 | |
| Life Chemicals | F6460-9773-5mg |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 5mg |
$69.0 | 2023-04-23 | |
| Life Chemicals | F6460-9773-100mg |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 100mg |
$248.0 | 2023-04-23 | |
| Life Chemicals | F6460-9773-2mg |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 2mg |
$59.0 | 2023-04-23 | |
| Life Chemicals | F6460-9773-15mg |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 15mg |
$89.0 | 2023-04-23 | |
| Life Chemicals | F6460-9773-20mg |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 20mg |
$99.0 | 2023-04-23 | |
| Life Chemicals | F6460-9773-50mg |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 50mg |
$160.0 | 2023-04-23 | |
| Life Chemicals | F6460-9773-25mg |
2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |
2319877-16-0 | 90%+ | 25mg |
$109.0 | 2023-04-23 |
2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one 関連文献
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
2319877-16-0 (2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one) 関連製品
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
